molecular formula C7H11NO4 B1382022 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid CAS No. 1781792-63-9

2-[(1-Acetylazetidin-3-yl)oxy]acetic acid

Cat. No.: B1382022
CAS No.: 1781792-63-9
M. Wt: 173.17 g/mol
InChI Key: CDSKFICLVMNVMI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid is characterized by a combination of an acetylazetidin-3-yl group and an oxyacetic acid group . The molecule has a molecular weight of 173.17 g/mol.


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.31±0.1 g/cm3 and a predicted boiling point of 423.1±35.0 °C . Its molecular weight is 173.17 g/mol.

Scientific Research Applications

Acetic Acid Bacteria in Fermentation and Biotechnology

Acetic acid bacteria (AAB) play a crucial role in the production of fermented foods and beverages like vinegar, kombucha, and certain beers. These bacteria utilize an "oxidative" fermentation process, converting substrates into valuable products, including the well-known conversion of ethanol to acetic acid. The review highlights the importance of AAB in food and beverage industries and their potential for biotechnological applications, such as vitamin C production, underscoring the significance of acetic acid in various industrial processes (Lynch et al., 2019).

Acetic Acid in Microbial Regulation and Biochemistry

Research on acetic acid's role in yeast cells has shed light on the molecular mechanisms of cell death induced by this compound. This understanding is vital for biotechnological applications and biomedical strategies, particularly in leveraging acetic acid's impact on cellular functions for industrial yeast strain development and potential therapeutic interventions (Chaves et al., 2021).

Environmental and Industrial Applications of Acetic Acid Derivatives

The separation of acetic acid from aqueous mixtures via pervaporation using polymeric membranes has significant industrial importance, especially for recycling acetic acid from industrial wastewater. This process highlights acetic acid's role in addressing environmental concerns and enhancing sustainability in chemical processes (Aminabhavi & Toti, 2003).

Acetic Acid Resistance Mechanisms

Understanding the mechanisms behind acetic acid bacteria's resistance to high acetic acid concentrations is crucial for optimizing industrial vinegar fermentation processes. This research area focuses on the metabolic pathways involved in carbohydrate, protein, and lipid metabolism, as well as stress response mechanisms, which are essential for developing high-performance microbial strains for vinegar production (Xia et al., 2017).

Mechanism of Action

As an NSAID, 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid likely works by reducing the production of prostaglandins, substances in the body that cause inflammation. This helps to reduce inflammation and pain.

Properties

IUPAC Name

2-(1-acetylazetidin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-5(9)8-2-6(3-8)12-4-7(10)11/h6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSKFICLVMNVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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